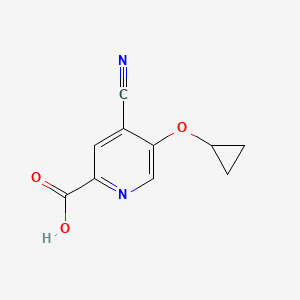

4-Cyano-5-cyclopropoxypicolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

4-cyano-5-cyclopropyloxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c11-4-6-3-8(10(13)14)12-5-9(6)15-7-1-2-7/h3,5,7H,1-2H2,(H,13,14) |

InChI Key |

WHUXJFVUKKCVKN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CN=C(C=C2C#N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyano 5 Cyclopropoxypicolinic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inamazonaws.com This is achieved through a series of "disconnections" which correspond to the reverse of known chemical reactions. lkouniv.ac.in

Figure 1: Target Compound - 4-Cyano-5-cyclopropoxypicolinic acid

For this compound, the analysis focuses on disconnecting the three key functional groups from the pyridine (B92270) ring: the carboxylic acid, the cyclopropoxy group, and the cyano group.

The picolinic acid core is a pyridine ring substituted with a carboxylic acid at the C-2 position. A primary disconnection strategy involves the C2-carboxyl bond. However, direct disconnection to an acyl cation synthon and a 2-pyridyl anion is generally not a feasible reaction in the forward direction. lkouniv.ac.in A more practical approach is to use Functional Group Interconversion (FGI). lkouniv.ac.inyoutube.com

FGI to a Methyl Group: The carboxylic acid can be retrosynthetically converted to a methyl group. The forward reaction would involve the oxidation of a 2-methylpyridine (B31789) precursor.

FGI to a Nitrile: The carboxylic acid can be derived from the hydrolysis of a nitrile group. This would involve a 2,4-dicyanopyridine intermediate.

Ring Synthesis: A more fundamental approach is to disconnect the pyridine ring itself. This could involve cycloaddition reactions, such as the Diels-Alder reaction, to construct the heterocyclic core from acyclic precursors. lkouniv.ac.in

The C5-O bond of the cyclopropoxy ether is a logical point for disconnection. This disconnection corresponds to a nucleophilic substitution reaction, such as the Williamson ether synthesis. amazonaws.com

Disconnection: C5-O(cyclopropyl) ⇒ Pyridine-5-ol + Cyclopropyl (B3062369) halide/tosylate

This strategy suggests that a key intermediate is a 5-hydroxy-4-cyanopicolinic acid derivative. The forward synthesis would involve the reaction of the hydroxyl group with a suitable cyclopropyl electrophile in the presence of a base.

The introduction of the cyano group at the C-4 position can be achieved through the disconnection of the C4-CN bond. This points to a precursor with a suitable leaving group at the C-4 position.

Disconnection from a Halogen: C4-CN ⇒ Pyridine-4-halide + Cyanide source. This is a common and effective strategy. The forward synthesis would be a nucleophilic aromatic substitution or, more commonly, a transition-metal-catalyzed cyanation (e.g., using palladium or nickel catalysts). organic-chemistry.org A variety of cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or potassium hexacyanoferrate (K₄[Fe(CN)₆]), with the latter two being less toxic alternatives. organic-chemistry.org

Disconnection from an Amine: C4-CN ⇒ Pyridine-4-amine. This disconnection corresponds to the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt, which is then displaced by a cyanide nucleophile.

Based on this analysis, a plausible synthetic route would start with a di-substituted pyridine ring, sequentially introducing the required functional groups. A halogenated picolinic acid intermediate appears to be a versatile precursor.

Forward Synthesis Pathways

Forward synthesis involves the construction of the target molecule from available starting materials, following the plan developed during retrosynthesis.

The synthesis of polysubstituted pyridines is a central theme in heterocyclic chemistry. researchgate.netorganic-chemistry.org A common and effective strategy for the target molecule involves starting with a pre-functionalized, halogenated picolinic acid derivative, which allows for the sequential and regioselective introduction of the other functional groups.

Halogenated picolinic acids are crucial intermediates in the synthesis of more complex derivatives. rsc.orgnih.gov Various methods have been developed for their preparation, often starting from commercially available pyridine derivatives. The choice of method depends on the desired regioselectivity and the nature of other substituents on the ring.

A key precursor for this compound could be a 4,5-dihalopicolinic acid or a 4-amino-5-halopicolinic acid. The synthesis of such intermediates can be accomplished through several established methods. For instance, the decarboxylative halogenation of other picolinic acids offers a route to 2-halopyridines. rsc.org Another common approach is the halogenation of pyridine-N-oxides, which can alter the regioselectivity of the reaction compared to the direct halogenation of pyridine. rsc.org

Below is a table summarizing common methods for the halogenation of picolinic acid and its derivatives.

| Method | Reagent(s) | Substrate | Product Type | Notes |

| Substitution of Hydroxyl Group | POCl₃, PCl₅ | Hydroxypicolinic acid | Chloropicolinic acid | A standard method for converting hydroxyl groups to chlorides on pyridine rings. rsc.org |

| Halogenation of N-Oxide | POCl₃, SO₂Cl₂ | Picolinic acid N-oxide | Chloropicolinic acid | N-oxide activation facilitates halogenation, often at the 4-position. |

| Sandmeyer Reaction | NaNO₂, HCl, CuX (X=Cl, Br) | Aminopicolinic acid | Halopicolinic acid | Classic method for converting an amino group to a halogen via a diazonium salt. |

| Direct Halogenation | Cl₂, Br₂ | Picolinic acid | Halopicolinic acid | Often requires harsh conditions and can lead to a mixture of products with poor regioselectivity. rsc.org |

| Decarboxylative Halogenation | Dihalomethane, t-BuOCl | Picolinic acid derivative | Halopyridine | A transition-metal-free method to replace a carboxylic acid group with a halogen. rsc.org |

This table is generated based on established chemical principles and literature findings. rsc.org

The synthesis would proceed by first preparing a suitable di-halogenated picolinic acid ester. One of the halogen atoms could then be selectively displaced by cyclopropoxide, followed by cyanation of the second halogen, and finally, hydrolysis of the ester to yield the target carboxylic acid. The selectivity of the halogen displacement would be a critical factor, often governed by the electronic and steric environment of the C-4 and C-5 positions.

Formation of the Cyclopropoxy Ether Linkage

The introduction of the cyclopropoxy group at the 5-position of the picolinic acid backbone is a critical step that imparts unique structural and electronic properties to the molecule. This is typically achieved through the formation of an ether linkage.

Nucleophilic Substitution Reactions for Cyclopropoxy Introduction

The most prevalent method for forming the cyclopropoxy ether linkage is the Williamson ether synthesis. nih.govlibretexts.orgwikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide or other suitable leaving group on the pyridine ring by a cyclopropoxide anion. The reaction generally follows an SN2 mechanism. nih.govwikipedia.orgmasterorganicchemistry.com

A common approach starts with a 5-hydroxy-picolinate derivative. The hydroxyl group is deprotonated with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding alkoxide. This alkoxide then acts as the nucleophile, attacking an electrophilic cyclopropyl source, such as cyclopropyl bromide or cyclopropyl tosylate, to form the desired ether.

| Nucleophile Precursor | Base | Electrophile | Solvent | Product |

| 5-Hydroxypicolinate | NaH | Cyclopropyl bromide | THF | 5-Cyclopropoxypicolinate |

| 5-Hydroxypicolinonitrile | K₂CO₃ | Cyclopropyl iodide | DMF | 5-Cyclopropoxypicolinonitrile |

This table presents illustrative examples of reactants and conditions for the Williamson ether synthesis to form a cyclopropoxy ether on a pyridine ring.

Optimization of Reaction Conditions for Ether Formation

The efficiency of the Williamson ether synthesis can be influenced by several factors, and optimization of reaction conditions is often necessary to achieve high yields. Key parameters include the choice of base, solvent, temperature, and the nature of the leaving group on the cyclopropyl electrophile.

Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the hydroxyl group without competing side reactions. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.

Reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination, particularly if the alkyl halide is sterically hindered. However, for the formation of the cyclopropoxy ether, where a primary cyclopropyl halide is used, elimination is less of a concern.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base | Sodium Hydride | Potassium Carbonate | Cesium Carbonate |

| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Acetonitrile (MeCN) |

| Temperature | Room Temperature | 60 °C | 80 °C |

| Leaving Group | Bromide | Iodide | Tosylate |

This interactive table illustrates various conditions that can be optimized for the Williamson ether synthesis.

Installation of the Cyano Group

The introduction of the cyano group at the 4-position of the picolinic acid ring is a key transformation. This can be accomplished through several methods, with transition metal-catalyzed cyanation and the dehydration of oximes being prominent routes.

Transition Metal-Catalyzed Cyanation Reactions

Palladium-catalyzed cyanation reactions have become a powerful tool for the introduction of a cyano group onto aryl and heteroaryl halides. researchgate.netorganic-chemistry.org This method offers mild reaction conditions and a broad substrate scope. researchgate.net In the context of synthesizing this compound, this would typically involve the reaction of a 4-halo-5-cyclopropoxypicolinate with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂). The choice of catalyst and ligand is crucial for the success of the reaction. Palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are frequently used. The reaction mechanism generally involves an oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the desired nitrile. researchgate.net

| Aryl Halide | Cyanide Source | Catalyst | Ligand | Solvent | Temperature (°C) |

| 4-Bromo-5-cyclopropoxypicolinate | Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMF | 120 |

| 4-Chloro-5-cyclopropoxypicolinate | KCN | Pd(OAc)₂ | XPhos | Toluene | 100 |

This table provides examples of conditions for the palladium-catalyzed cyanation of a substituted picolinate.

Dehydration of Oximes as a Cyanation Route

An alternative method for introducing a cyano group involves the dehydration of an aldoxime. This approach would start with a 4-formyl-5-cyclopropoxypicolinate derivative. The formyl group is first converted to an aldoxime by reaction with hydroxylamine (B1172632) (NH₂OH). The resulting oxime is then dehydrated to the corresponding nitrile.

A variety of dehydrating agents can be employed for this transformation, including acetic anhydride, thionyl chloride (SOCl₂), and various modern reagents. The choice of dehydrating agent and reaction conditions depends on the sensitivity of the other functional groups present in the molecule.

| Aldoxime Precursor | Dehydrating Agent | Solvent | Temperature (°C) |

| 4-(Hydroxyiminomethyl)-5-cyclopropoxypicolinate | Acetic Anhydride | Acetic Acid | 100 |

| 4-(Hydroxyiminomethyl)-5-cyclopropoxypicolinate | Thionyl Chloride | Dichloromethane | 0 to RT |

This table illustrates typical conditions for the dehydration of an aldoxime to a nitrile.

Alternative Cyanation Methodologies

The introduction of a cyano group onto a pyridine ring is a critical transformation in the synthesis of the target molecule. While traditional methods exist, several alternative methodologies offer advantages in terms of safety, substrate scope, and reaction conditions.

Palladium-Catalyzed Cyanation: A prominent modern method for the cyanation of (hetero)aryl halides is the palladium-catalyzed cross-coupling reaction. nih.govresearchgate.netnih.govrsc.org This approach typically utilizes a palladium catalyst, a phosphine ligand, and a cyanide source to convert an aryl halide (chloride, bromide, or iodide) into the corresponding nitrile. A significant advantage of this method is the use of less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which is a stable and non-toxic solid. nih.govnih.gov The application of palladacycle catalysts can prevent catalyst poisoning by the cyanide ion, allowing for lower catalyst loadings and faster reaction times. nih.gov For the synthesis of this compound, a key intermediate would be a 4-halo-5-cyclopropoxypicolinic acid derivative. Palladium-catalyzed cyanation of this intermediate would be a direct and efficient route to the final product.

| Catalyst System | Cyanide Source | Typical Conditions | Advantages |

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | Anhydrous solvent, inert atmosphere | Effective for both electron-rich and -deficient aryl chlorides. |

| Palladacycle / Ligand | K₄[Fe(CN)₆]·3H₂O | Aqueous/organic biphasic system | Use of a non-toxic cyanide source, applicable to a wide range of heterocycles. nih.gov |

| Pd(OAc)₂ / Ligand | Acetone cyanohydrin or TMSCN | Organic solvent, base | Milder cyanide sources, improved catalyst efficiency with continuous dosage. researchgate.net |

Sandmeyer-Type Reaction: The Sandmeyer reaction provides a classical yet effective method for introducing a cyano group by the conversion of an amino group via a diazonium salt. wikipedia.orgorganic-chemistry.orgnih.gov In the context of the target molecule, a 4-amino-5-cyclopropoxypicolinic acid precursor would be required. Diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium would generate the corresponding diazonium salt. Subsequent treatment with a copper(I) cyanide salt would yield the desired 4-cyano derivative. wikipedia.org This method is particularly useful for substitution patterns that are not easily accessible through direct substitution reactions. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): Direct cyanation can also be achieved through nucleophilic aromatic substitution on an activated pyridine ring. acs.orgstackexchange.comnsf.gov For instance, a pyridine N-oxide can be activated by acylation or sulfonylation, making the 2- and 4-positions susceptible to nucleophilic attack by a cyanide anion. nih.gov Alternatively, a leaving group at the 4-position of the pyridine ring, such as a halogen, can be displaced by a cyanide nucleophile, particularly if the ring is sufficiently electron-deficient. stackexchange.com

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of a polysubstituted pyridine like this compound requires careful consideration of chemo- and regioselectivity at each synthetic step to ensure the desired isomer is obtained.

Proposed Synthetic Pathway and Selectivity:

A plausible synthetic route could commence with a readily available starting material such as 5-hydroxypicolinic acid.

Protection of the Carboxylic Acid: To prevent unwanted side reactions of the carboxylic acid group in subsequent steps, it should be protected, for instance, as a methyl or ethyl ester.

Introduction of the Cyclopropoxy Group: The 5-hydroxy group can be converted to the 5-cyclopropoxy group. A Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base followed by reaction with a cyclopropyl halide (e.g., cyclopropyl bromide), is a viable method. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.comedubirdie.comkhanacademy.org Alternatively, a Mitsunobu reaction with cyclopropanol, triphenylphosphine, and an azodicarboxylate (e.g., DEAD or DIAD) could be employed. missouri.eduorganic-synthesis.comwikipedia.orgorganic-chemistry.orgscribd.com The Mitsunobu reaction often proceeds with clean inversion of stereochemistry at the alcohol, although this is not a factor for cyclopropanol. missouri.eduorganic-chemistry.org

Introduction of a Halogen at the 4-Position: Direct and selective halogenation at the C4 position of a 5-substituted pyridine can be challenging due to the directing effects of the existing substituents. researchgate.net However, methods for regioselective functionalization of pyridines are continually being developed. nih.govnih.govresearchgate.net If direct halogenation proves unselective, an alternative strategy would be to start with a precursor that already contains a group at the 4-position that can be converted to a halogen or an amino group.

Cyanation at the 4-Position: As discussed in the previous section, the introduction of the cyano group at the 4-position can be achieved from a 4-halo or 4-amino precursor.

From a 4-halo precursor: Palladium-catalyzed cyanation would be the method of choice for its high efficiency and functional group tolerance. nih.govnih.gov The regioselectivity is dictated by the position of the halogen.

From a 4-amino precursor: The Sandmeyer reaction would be employed. wikipedia.orgorganic-chemistry.org The regioselectivity is determined by the position of the amino group.

Deprotection of the Carboxylic Acid: Finally, hydrolysis of the ester protecting group under acidic or basic conditions would yield the target molecule, this compound.

Key Chemo- and Regioselectivity Challenges:

Regioselectivity of Cyanation: In nucleophilic aromatic substitution reactions on pyridine derivatives, the 2- and 4-positions are generally more reactive towards nucleophiles. stackexchange.com Therefore, starting with a precursor that has a leaving group specifically at the 4-position is crucial for ensuring the correct regiochemistry of cyanation.

Chemoselectivity during Functionalization: The presence of multiple functional groups (carboxylic acid, hydroxyl, amino, cyano) necessitates careful planning of the synthetic sequence and the potential use of protecting groups to avoid undesired side reactions. For example, the carboxylic acid is typically protected as an ester to prevent it from interfering with reactions targeting other parts of the molecule.

Scale-Up and Process Optimization for Academic Research

Transitioning a synthetic route from a small-scale discovery phase to a larger scale for further academic investigation requires careful planning and optimization. scribd.com

Considerations for Scale-Up:

Reagent and Solvent Selection: Reagents that are safe, readily available in larger quantities, and cost-effective should be prioritized. Solvents should be chosen based on their safety profile, ease of removal, and potential for recycling.

Reaction Conditions:

Temperature Control: Maintaining consistent temperature throughout the reaction vessel becomes more critical on a larger scale. The use of mechanical stirrers and appropriate heating or cooling baths is essential.

Reaction Time: Reaction times may need to be re-optimized on a larger scale due to differences in mixing and heat transfer.

Concentration: The concentration of reactants may need to be adjusted to manage exotherms and ensure efficient mixing.

Work-up and Purification:

Extraction: Liquid-liquid extractions can become cumbersome on a larger scale. The use of larger separatory funnels or alternative extraction techniques may be necessary.

Chromatography: Purification by column chromatography can be challenging and time-consuming for large quantities of material. Optimizing reaction conditions to minimize byproducts is crucial. Recrystallization, if applicable, is a more scalable purification method. edubirdie.com Multistep purification strategies may be required to achieve the desired purity. cytivalifesciences.comresearchgate.netacs.org

Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is paramount before scaling up any synthesis.

Process Optimization for the Proposed Synthesis:

| Synthetic Step | Key Optimization Parameters for Scale-Up |

| Esterification | Choice of esterification method (e.g., Fischer esterification vs. reaction with an alkyl halide), optimization of catalyst loading and reaction time. |

| Williamson Ether Synthesis / Mitsunobu Reaction | For Williamson: choice of base and solvent, temperature control. For Mitsunobu: efficient removal of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) is a major consideration for purification. organic-synthesis.comwikipedia.org |

| Halogenation | Optimization of the halogenating agent, solvent, and temperature to maximize regioselectivity and yield. |

| Palladium-Catalyzed Cyanation | Catalyst and ligand screening, optimization of catalyst loading, base, solvent, and temperature to achieve high conversion with minimal catalyst deactivation. acs.orgacs.orgrsc.orgnobelprize.orgresearchgate.net |

| Sandmeyer Reaction | Careful control of diazotization temperature (typically 0-5 °C) to prevent decomposition of the diazonium salt. wikipedia.orgorganic-chemistry.org |

| Hydrolysis | Optimization of acid or base concentration and reaction time to ensure complete deprotection without degradation of the product. |

By systematically addressing these chemo- and regioselectivity challenges and implementing sound scale-up and optimization strategies, the synthesis of this compound can be achieved efficiently and safely in an academic research setting, paving the way for further investigation of its properties and potential applications.

Chemical Transformations and Derivatization of 4 Cyano 5 Cyclopropoxypicolinic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several classical transformations, including conversion to esters and amides, or reduction to the corresponding primary alcohol. These reactions are pivotal for creating libraries of compounds with varied physicochemical properties.

The carboxylic acid of 4-Cyano-5-cyclopropoxypicolinic acid can be readily converted into esters and amides through standard coupling procedures. Esterification is typically achieved by reacting the acid with an alcohol under acidic conditions or by using a coupling agent. Similarly, amidation involves the reaction of the carboxylic acid with a primary or secondary amine, often facilitated by peptide coupling reagents to form a stable amide bond. These reactions are crucial for modulating properties such as solubility, stability, and bioavailability in drug discovery programs.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| Alcohol | Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) | Ester |

| Amine | Coupling Agent (e.g., HATU, EDCI) | Amide |

The carboxylic acid can be reduced to a primary alcohol, (4-cyano-5-cyclopropoxypyridin-2-yl)methanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF). This transformation provides a new synthetic handle, as the resulting alcohol can undergo further reactions. For instance, it can be oxidized back to the aldehyde or carboxylic acid under controlled conditions, or it can be converted into halides for subsequent nucleophilic substitution reactions, further expanding the range of accessible derivatives.

Transformations of the Cyano Group

The cyano group is a highly versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, amides, and amines. It can also participate in cycloaddition reactions, making it a valuable component for constructing more complex heterocyclic systems.

Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed. Partial hydrolysis yields the corresponding primary amide, 5-cyclopropoxy-4-carbamoylpicolinamide. Complete hydrolysis under more forcing conditions leads to the formation of the dicarboxylic acid, 5-cyclopropoxypyridine-2,4-dicarboxylic acid. The choice of reaction conditions allows for the selective synthesis of either the amide or the diacid.

The cyano group can be reduced to a primary amine, yielding (4-(aminomethyl)-5-cyclopropoxypyridin-2-yl)methanol (assuming the carboxylic acid is also reduced concurrently or protected). This transformation is typically accomplished using reagents like lithium aluminum hydride or through catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon. The resulting aminomethyl group introduces a basic center into the molecule and provides a new site for derivatization, for example, through acylation or alkylation reactions.

The nitrile group is an excellent participant in cyclization reactions, serving as an electrophilic partner for intramolecular nucleophilic attack or as a component in cycloadditions. nih.gov These reactions can be used to construct fused ring systems, which are of significant interest in medicinal chemistry. For instance, the nitrile can react with adjacent functionalities introduced onto the pyridine (B92270) ring or with external reagents in a tandem fashion to build novel heterocyclic scaffolds. The specific nature of these cyclization reactions depends heavily on the reaction partners and conditions employed. nih.govnih.govmdpi.com

Alterations of the Cyclopropoxy Ring

The cyclopropoxy group, an ether derivative of cyclopropane (B1198618), is a unique functional group that can undergo specific chemical transformations, primarily involving the strained three-membered ring.

Ring-Opening Reactions and Derivatization

The high ring strain of the cyclopropyl (B3062369) group makes it susceptible to ring-opening reactions under certain conditions. wikipedia.org These reactions can proceed through various mechanisms, including radical and acid-catalyzed pathways, leading to a variety of derivatized products.

Radical-Mediated Ring-Opening:

Radical-initiated ring-opening of cyclopropanes is a well-documented transformation. beilstein-journals.org For aryl cyclopropyl ketones, palladium-catalyzed ring-opening can lead to the formation of α,β-unsaturated ketones. rsc.org While direct radical-mediated ring-opening of the cyclopropoxy group on this compound has not been specifically reported, analogous reactions on other cyclopropane derivatives suggest potential pathways. For instance, oxidative radical ring-opening/cyclization of cyclopropane derivatives can be initiated by various reagents, leading to more complex cyclic structures. beilstein-journals.org

Acid-Catalyzed Ring-Opening:

Aryl cyclopropyl ethers can undergo ring-opening in the presence of strong acids. The reaction of trans-2-phenylcyclopropylamine with a superacid leads to the regioselective cleavage of the distal C2-C3 bond of the cyclopropane ring. nih.gov The stability of the resulting carbocation is a key factor in these reactions, with the cyclopropylmethyl cation exhibiting exceptional stability due to the conjugation of the bent orbitals of the cyclopropane ring with the vacant p-orbital of the carbocation. stackexchange.comechemi.comresearchgate.net For this compound, acidic conditions could potentially lead to the formation of a propenoxy derivative, although the specific conditions and regioselectivity would need to be determined experimentally.

A summary of potential ring-opening reactions based on analogous systems is presented in the table below.

| Reaction Type | Reagents/Conditions | Potential Products | Reference |

| Radical-Mediated | Radical Initiator (e.g., AIBN), Heat | Propenoxy or other rearranged products | beilstein-journals.org |

| Palladium-Catalyzed | Pd(OAc)2/PCy3 | Propenoxy-picolinic acid derivatives | rsc.org |

| Acid-Catalyzed | Strong Acid (e.g., CF3SO3H) | Propenoxy-picolinic acid derivatives | nih.gov |

Stability and Reactivity of the Cyclopropyl Group

The cyclopropyl group is generally stable under many reaction conditions, which makes it a valuable substituent in medicinal chemistry to block oxidative metabolism. hyphadiscovery.com The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com However, the ring strain does impart some unique reactivity.

Substitutions and Derivatizations on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which significantly influences its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution

Pyridine is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. almerja.comquimicaorganica.org The nitrogen atom and the existing electron-withdrawing cyano and carboxylic acid groups further deactivate the ring, making electrophilic substitution on this compound challenging. youtube.com

When electrophilic substitution does occur on pyridine, it typically proceeds at the 3- and 5-positions, as the intermediates for substitution at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the nitrogen atom. quimicaorganica.org In the case of this compound, the available positions for electrophilic attack are the 3- and 6-positions. The directing effects of the existing substituents would need to be considered to predict the regioselectivity of such a reaction. The cyclopropoxy group at the 5-position is an ortho-, para-director, while the cyano and carboxylic acid groups are meta-directors. Given the strong deactivation of the ring, forcing conditions would likely be required for any electrophilic substitution to occur.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (2-, 4-, and 6-positions). echemi.comstackexchange.comyoutube.com In this compound, the 4-position is occupied by a cyano group. The cyano group itself can be a leaving group in nucleophilic aromatic substitution reactions on pyridines, especially when positioned at the 2- or 4-position. researchgate.net This suggests that derivatization at the 4-position via nucleophilic displacement of the cyano group could be a viable synthetic strategy.

The reaction of 2- and 4-cyanopyridines with lithium amides can afford the corresponding aminopyridines in good yields through the displacement of the cyanide. researchgate.net This type of transformation on this compound or its ester derivatives could provide access to a range of 4-substituted analogues.

A table summarizing potential nucleophilic aromatic substitution reactions is provided below.

| Nucleophile | Potential Product | Notes | Reference |

| Amines (e.g., R2NLi) | 4-Amino-5-cyclopropoxypicolinic acid derivatives | Displacement of the cyano group. | researchgate.net |

| Alkoxides (e.g., RO⁻) | 4-Alkoxy-5-cyclopropoxypicolinic acid derivatives | Displacement of the cyano group. | researchgate.net |

| Thiolates (e.g., RS⁻) | 4-Thioether-5-cyclopropoxypicolinic acid derivatives | Displacement of the cyano group. | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and can be applied to functionalize pyridine rings. To utilize these reactions, a leaving group, typically a halide, must be present on the pyridine ring. Therefore, a halogenated derivative of this compound would be required as a starting material. For instance, a 4-chloro or 4-bromo derivative could be synthesized and then subjected to various cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst. This reaction is widely used to form C-C bonds. A 4-halo-5-cyclopropoxypicolinic acid derivative could be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 4-position. nih.govaudreyli.commdpi.comnih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This would be a valuable method for introducing a wide range of primary and secondary amines at the 4-position of a halogenated this compound precursor. researchgate.net

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. soton.ac.ukwikipedia.orgsemanticscholar.orglibretexts.orgorganic-chemistry.org This reaction could be used to introduce alkynyl substituents at the 4-position of a halogenated precursor, providing a gateway to further derivatization of the alkyne.

The table below outlines potential palladium-catalyzed cross-coupling reactions for a hypothetical 4-halo-5-cyclopropoxypicolinic acid derivative.

| Reaction Name | Coupling Partner | Potential Product | Reference |

| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | 4-Aryl/Alkyl-5-cyclopropoxypicolinic acid | nih.govaudreyli.com |

| Buchwald-Hartwig | R2NH | 4-Amino-5-cyclopropoxypicolinic acid | wikipedia.orgresearchgate.net |

| Sonogashira | R-C≡CH | 4-Alkynyl-5-cyclopropoxypicolinic acid | soton.ac.uksemanticscholar.org |

Mechanistic Investigations of 4 Cyano 5 Cyclopropoxypicolinic Acid and Its Analogs

Studies on Molecular Interactions with Biological Macromolecules

Elucidating the interactions of a compound with biological macromolecules is fundamental to understanding its mechanism of action. Such studies typically involve a combination of biochemical assays and computational modeling to characterize binding events and their functional consequences.

Enzyme Inhibition Kinetics and Mechanisms

Enzyme inhibition is a common mechanism for therapeutic intervention. Investigating the kinetics and mode of inhibition provides critical insights into a compound's potency, specificity, and potential for drug-drug interactions.

Receptor Binding Studies and Ligand-Receptor Dynamics

For compounds that target cellular receptors, binding studies are essential to quantify their affinity and selectivity. Radioligand binding assays are a standard method to determine the binding affinity (Ki or Kd) of a compound for its target receptor.

Nucleic Acid Interactions and Chain Termination Mechanisms

Some compounds exert their biological effects by interacting with DNA or RNA. These interactions can include intercalation between base pairs, binding to the major or minor groove, or, in the case of nucleotide analogs, incorporation into the growing nucleic acid chain leading to termination.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic understanding of how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of analogs with modifications at specific positions, researchers can identify key structural motifs responsible for potency and selectivity. For a compound like 4-Cyano-5-cyclopropoxypicolinic acid, SAR studies would typically explore the impact of modifying the cyano, cyclopropoxy, and carboxylic acid groups on its biological target.

Impact of Cyano Group Position and Electronic Effects on Activity

The position and electronic nature of substituents on the picolinic acid ring play a crucial role in modulating the biological activity of its derivatives. The cyano (-CN) group, being a potent electron-withdrawing group, significantly influences the electronic distribution within the aromatic ring, thereby affecting the molecule's acidity, reactivity, and interaction with target proteins.

The placement of the cyano group at the 4-position of the picolinic acid core in this compound is strategic. This positioning can influence the pKa of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, which in turn can affect the compound's pharmacokinetic properties and its ability to form key interactions, such as hydrogen bonds, within a biological target's active site.

Structure-activity relationship (SAR) studies on various picolinic acid analogs have consistently shown that the nature and position of substituents dictate the compound's potency and selectivity. For instance, in a series of antimalarial compounds, the substitution pattern on the picolinic acid moiety was found to be critical for activity. nih.gov Similarly, in the context of antiviral research, modifications at the 4'-position of nucleotide analogs, including the introduction of a cyano group, have been shown to inhibit viral RNA-dependent RNA polymerases through mechanisms like chain termination and translocation inhibition. nih.gov While not directly on picolinic acid, this highlights the significant mechanistic implications of a strategically placed cyano group.

The electronic effects of the cyano group can be quantified by parameters such as the Hammett constant (σ). For a para-substituted cyano group on a benzene (B151609) ring, the σp value is +0.66, indicating strong electron-withdrawing character. This effect can enhance the acidity of the picolinic acid, potentially leading to stronger ionic interactions with positively charged residues in a target protein.

| Substituent at 4-Position | Electronic Effect | Hypothetical Impact on Activity |

|---|---|---|

| -CN (Cyano) | Strongly electron-withdrawing | Increased acidity, potential for enhanced ionic interactions |

| -OCH3 (Methoxy) | Electron-donating | Decreased acidity, potential alteration of hydrogen bonding network |

| -Cl (Chloro) | Electron-withdrawing | Moderate increase in acidity, potential for halogen bonding |

| -H (Hydrogen) | Neutral | Baseline activity |

Role of the Cyclopropoxy Moiety in Ligand-Target Recognition

The cyclopropoxy group at the 5-position of this compound is another key structural feature that significantly contributes to its biological profile. The cyclopropyl (B3062369) ring is a versatile functional group in drug design, known for its ability to enhance potency, metabolic stability, and target selectivity. acs.orgnih.gov

The rigid and three-dimensional nature of the cyclopropyl ring can confer conformational constraint on the molecule. This pre-organization can reduce the entropic penalty upon binding to a target, leading to a more favorable binding affinity. researchgate.net The cyclopropoxy moiety can also engage in specific non-covalent interactions within a binding pocket, such as hydrophobic and van der Waals interactions. Furthermore, the unique electronic properties of the cyclopropyl group, with its "π-character," can lead to favorable interactions with aromatic residues of a protein target.

In the context of ligand-target recognition, the cyclopropoxy group can serve several functions:

Conformational Lock: By restricting the rotation of the side chain, it can orient the molecule in a bioactive conformation for optimal interaction with the target.

Hydrophobic Interaction: The nonpolar nature of the cyclopropyl ring can lead to favorable interactions with hydrophobic pockets in the target protein.

Metabolic Shielding: The cyclopropyl group can block sites of metabolism on the molecule, thereby increasing its in vivo half-life.

The influence of the cyclopropoxy moiety is highly dependent on the specific topology of the target's binding site. Its size and shape must be complementary to the pocket to achieve high-affinity binding.

| Interaction Type | Potential Contribution of Cyclopropoxy Moiety |

|---|---|

| Hydrophobic Interactions | Engagement with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) |

| Van der Waals Forces | Close packing against the protein surface |

| Conformational Rigidity | Lowering the entropic cost of binding |

Influence of Picolinic Acid Core Substitutions on Biological Function

The picolinic acid scaffold itself is a privileged structure in medicinal chemistry, and substitutions on this core can dramatically alter the biological function of the resulting analogs. mdpi.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the carboxylic acid group can act as both a hydrogen bond donor and acceptor, as well as participate in ionic interactions.

Variations in the substitution pattern on the picolinic acid core can modulate several key properties:

Target Specificity: Different substituents can lead to differential interactions with various biological targets, thereby influencing the compound's selectivity profile.

Physicochemical Properties: Substituents can alter lipophilicity (logP), solubility, and other properties that affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Binding Mode: The size, shape, and electronic nature of substituents can dictate the orientation of the molecule within the binding site, leading to different binding modes and potencies.

For example, the introduction of a pyrazolyl group at the 6-position of the picolinic acid ring has been explored for the development of novel herbicides. nih.gov In another study, the replacement of the picolinamide ring in an antifungal antibiotic with other arylcarboxylic acids led to analogs with retained or even improved activity, demonstrating the modularity of the picolinic acid core. nih.gov

The systematic exploration of substitutions at various positions of the picolinic acid ring in this compound would be a critical step in optimizing its biological activity for a specific therapeutic application.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing detailed insights into the molecular interactions that govern biological activity. For this compound, these methods can be employed to predict its binding to a target, understand its conformational preferences, and elucidate its electronic properties.

Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. pensoft.net For this compound, docking simulations can be used to generate a model of its complex with a putative biological target. These simulations can help to:

Identify key amino acid residues involved in binding.

Predict the binding affinity of the ligand.

Understand the role of different functional groups in the interaction.

Guide the design of new analogs with improved binding properties.

Successful docking studies have been reported for various picolinic acid derivatives, providing valuable insights into their mechanism of action. researchgate.netnih.gov For instance, docking of phenylpicolinamide derivatives into the c-Met kinase active site helped to rationalize their structure-activity relationships. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex, allowing for the exploration of its conformational landscape over time. For the this compound-target complex, MD simulations can be used to:

Assess the stability of the docked pose.

Investigate the flexibility of the ligand and the protein.

Identify and characterize stable intermolecular interactions.

Calculate the free energy of binding.

MD simulations can reveal subtle conformational changes that are not captured by static docking models, providing a more realistic representation of the binding event.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure and reactivity of this compound. academicjournals.org These calculations can be used to determine:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons.

Electrostatic Potential: The distribution of charge on the molecular surface, which can guide the understanding of intermolecular interactions.

Reactivity Indices: Parameters that predict the most likely sites for chemical reactions.

QM calculations have been used to study the electronic properties of substituted picolinic acids, revealing how different substituents influence the electron distribution in the ring. academicjournals.org Such studies on this compound would provide fundamental insights into its intrinsic chemical properties that govern its biological activity.

| Computational Method | Information Obtained | Application to this compound |

|---|---|---|

| Molecular Docking | Binding pose, key interactions, binding affinity prediction | Predicting how it binds to a specific biological target |

| Molecular Dynamics | Conformational flexibility, stability of binding, free energy of binding | Understanding the dynamic behavior of the ligand-target complex |

| Quantum Mechanics | Electronic structure, reactivity, electrostatic potential | Elucidating the intrinsic chemical properties that drive its biological function |

Biophysical Characterization of Interactions

The direct biophysical characterization of the interactions of this compound is not extensively detailed in publicly available scientific literature. However, by examining studies of analogous compounds, particularly those that are also derivatives of picolinic acid and function as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), we can infer the likely nature of its molecular interactions. These enzymes play a critical role in the cellular response to oxygen levels. utoronto.canih.govwikipedia.orgnih.govmedchemexpress.com

HIF prolyl hydroxylase inhibitors are a class of drugs that have been developed to treat anemia associated with chronic kidney disease. wikipedia.org By inhibiting the degradation of HIF, these compounds mimic the body's response to low oxygen conditions, leading to an increase in the production of endogenous erythropoietin and improved iron metabolism. wikipedia.org The biophysical techniques employed to characterize the interactions of these inhibitors with their target enzymes, the PHDs, are crucial for understanding their mechanism of action and for the development of more potent and selective drugs.

Detailed research findings on analogous picolinic acid-based HIF prolyl hydroxylase inhibitors reveal a common mechanism of action centered on the inhibition of the PHD enzymes. These enzymes require oxygen, iron, and 2-oxoglutarate as co-substrates to hydroxylate specific proline residues on HIF-α subunits, marking them for degradation. nih.govscbt.com Inhibitors with a picolinic acid scaffold are designed to bind to the active site of the PHD enzymes, thereby preventing the hydroxylation of HIF-α. nih.govnih.gov

The following data tables summarize typical biophysical data obtained for analogous HIF prolyl hydroxylase inhibitors. It is important to note that these values are representative of the class of compounds and not specific to this compound.

| Compound Analog | Target Enzyme | IC50 (nM) |

|---|---|---|

| Analog A | PHD1 | 150 |

| Analog A | PHD2 | 25 |

| Analog A | PHD3 | 120 |

| Analog B | PHD1 | 200 |

| Analog B | PHD2 | 45 |

| Analog B | PHD3 | 180 |

| Compound Analog | Technique | Target | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|---|

| Analog C | Surface Plasmon Resonance (SPR) | PHD2 | 50 | - | - |

| Analog C | Isothermal Titration Calorimetry (ITC) | PHD2 | 55 | -8.5 | -2.1 |

| Analog D | Surface Plasmon Resonance (SPR) | PHD2 | 75 | - | - |

| Analog D | Isothermal Titration Calorimetry (ITC) | PHD2 | 80 | -7.9 | -2.5 |

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used to quantify the binding affinity and thermodynamic properties of these inhibitors. SPR measures the binding and dissociation rates of the inhibitor to the immobilized enzyme, from which the equilibrium dissociation constant (Kd) can be derived. ITC directly measures the heat released or absorbed during the binding event, providing information on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. This level of detailed characterization is essential for understanding the structure-activity relationships within this class of inhibitors.

Exploration of Biological Targets and Pathways Modulated by Picolinic Acid Derivatives

Enzymatic Targets of Interest for Analogous Compounds

The unique structural characteristics of picolinic acid derivatives, particularly their ability to chelate metal ions, allow them to interact with a range of enzymes, thereby altering their function. wikipedia.org

A significant area of investigation for compounds analogous to picolinic acid derivatives is their potential as antiviral agents through the inhibition of viral RNA polymerases. A prime example is Favipiravir (B1662787), a pyrazine (B50134) carboxamide derivative, which acts as a prodrug. drugbank.compatsnap.com Intracellularly, it is converted into its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP). drugbank.comnih.gov This active metabolite mimics natural purine (B94841) nucleotides (adenosine and guanosine) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). nih.gov This incorporation can lead to two primary inhibitory outcomes: chain termination, which halts the replication of the viral genome, and lethal mutagenesis, where the accumulation of mutations renders the virus non-viable. patsnap.comnih.govchemrar.ru This mechanism of action has demonstrated broad-spectrum activity against numerous RNA viruses. drugbank.comchemrar.ru The structural similarity of the picolinic acid scaffold to such compounds suggests a potential avenue for the development of novel RdRp inhibitors.

Picolinic acid itself has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus. nih.govnih.gov Its mechanism involves disrupting the integrity of the viral membrane, thereby inhibiting the fusion of the virus with cellular membranes and interfering with the endocytic pathway necessary for viral entry. nih.govnih.gov

Table 1: Antiviral Mechanisms of Picolinic Acid and Analogous Compounds

| Compound/Class | Target Enzyme/Process | Mechanism of Action | Outcome |

|---|---|---|---|

| Favipiravir | Viral RNA-Dependent RNA Polymerase (RdRp) | Acts as a nucleotide analog, gets incorporated into viral RNA. drugbank.comnih.gov | Lethal mutagenesis and/or chain termination, inhibiting viral replication. nih.govchemrar.ru |

| Picolinic Acid | Viral Entry (Membrane Fusion) | Compromises viral membrane integrity and interferes with endocytosis. nih.govnih.gov | Prevents enveloped viruses from entering host cells. nih.gov |

Prostanoids, which include prostaglandins (B1171923) and thromboxanes, are lipid mediators that play a central role in inflammation. nih.gov Their synthesis is initiated by the release of arachidonic acid from cell membranes, which is then metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.gov Picolinic acid derivatives have been explored for their anti-inflammatory potential, which may be linked to the inhibition of these enzymes. Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX isozymes. nih.gov The conversion of certain NSAIDs containing a carboxylic acid moiety into their amide or ester derivatives has been shown to generate potent and highly selective COX-2 inhibitors. nih.gov This strategy highlights the potential for modifying the carboxyl group of picolinic acid derivatives to achieve selective COX-2 inhibition, which is a desirable trait for anti-inflammatory agents.

Table 2: Key Enzymes in Prostanoid Biosynthesis

| Enzyme | Function | Role in Inflammation |

|---|---|---|

| Phospholipase A2 | Releases arachidonic acid from membrane phospholipids. nih.gov | Initiates the prostanoid synthesis cascade. ahajournals.org |

| Cyclooxygenase-1 (COX-1) | Catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2. nih.gov | Involved in homeostatic functions and inflammation. |

| Cyclooxygenase-2 (COX-2) | Catalyzes the conversion of arachidonic acid to prostaglandin H2; expression is induced during inflammation. nih.gov | A primary target for anti-inflammatory drugs. |

| Prostaglandin Synthases | Convert prostaglandin H2 into various specific prostaglandins (e.g., PGE2, PGD2). nih.gov | Mediate specific inflammatory responses. |

Receptor Systems Implicated in Activity, such as the APJ Receptor

The APJ receptor, a G protein-coupled receptor, and its endogenous peptide ligand, apelin, are involved in a variety of physiological processes, including cardiovascular regulation. nih.govnih.gov While the natural ligands for the APJ receptor are peptides, there is significant interest in developing small-molecule agonists with improved drug-like properties. atsjournals.orgjci.org Research has led to the discovery of small molecules, such as those with a pyrazole (B372694) scaffold, that can act as potent agonists of the APJ receptor. researchgate.netduke.edu These agonists can trigger downstream signaling pathways, such as calcium mobilization and cAMP signaling. atsjournals.orgduke.edu Although there is no direct evidence linking 4-Cyano-5-cyclopropoxypicolinic acid to the APJ receptor, the general success in identifying small-molecule modulators for this receptor suggests that diverse chemical scaffolds, including picolinic acid derivatives, could be explored for such activity.

Cellular Pathway Modulation Studies

The biological effects of picolinic acid and its derivatives are the result of their influence on various cellular signaling pathways. For instance, picolinic acid has been shown to reversibly arrest normal cells in the G1 phase of the cell cycle, indicating an interaction with specific growth control mechanisms. nih.govnih.gov In contrast, its effect on transformed or cancerous cells can vary, sometimes leading to cell cycle blocks in both G1 and G2 phases, depending on the transforming agent. nih.govnih.gov

Furthermore, studies on other picolinic acid derivatives have demonstrated their potential to induce apoptosis (programmed cell death) in cancer cells through pathways such as endoplasmic reticulum (ER) stress. pensoft.net One study showed that a specific picolinic acid derivative could trigger the activation of caspases 3, 4, and 9, key executioner and initiator proteins in the apoptotic cascade, in non-small cell lung cancer cells. pensoft.net This indicates that picolinic acid derivatives can modulate complex cellular life and death signaling pathways.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Favipiravir |

| Favipiravir-ribofuranosyl-5'-triphosphate |

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in elucidating the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For "4-Cyano-5-cyclopropoxypicolinic acid," both ¹H and ¹³C NMR spectra would provide crucial information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the cyclopropoxy group, and the carboxylic acid. The protons on the pyridine ring would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern on the pyridine ring. The protons of the cyclopropyl (B3062369) group would likely appear in the upfield region, typically between 0.5 and 1.5 ppm, as shielded aliphatic protons. The methine proton of the cyclopropoxy group would be expected at a more downfield position due to the deshielding effect of the adjacent oxygen atom. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed in the range of 160-180 ppm. The carbons of the pyridine ring would appear in the aromatic region (120-160 ppm), with the carbon bearing the cyano group and the carbon attached to the cyclopropoxy group having characteristic chemical shifts. The nitrile carbon of the cyano group typically appears in the range of 115-125 ppm. The carbons of the cyclopropyl group would be found in the upfield region of the spectrum.

A study on novel cyanopyridine derivatives characterized them using FTIR, ¹³C NMR, and ¹H NMR, providing a basis for interpreting the spectra of "this compound" nih.gov.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands:

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid.

A strong absorption band around 1700-1730 cm⁻¹ due to the C=O stretching vibration of the carboxylic acid.

A sharp, medium intensity absorption band around 2220-2260 cm⁻¹ for the C≡N stretching vibration of the cyano group.

Absorption bands in the region of 1400-1600 cm⁻¹ corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

C-O stretching vibrations for the cyclopropoxy group would be expected in the fingerprint region.

In situ Fourier-transform infrared (FTIR) spectroscopy has been used to study the adsorption of 4-cyanopyridine, providing insights into the vibrational modes of the cyanopyridine moiety cdnsciencepub.com.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For "this compound," the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group (as CO₂), the cyclopropoxy group, and other characteristic fragments of the picolinic acid core. The use of picolinoyl derivatization has been shown to enhance the electrospray ionization (ESI) response in mass spectrometry for certain molecules nih.gov.

Representative Spectroscopic Data for Analogous Compounds

| Technique | Functional Group/Proton | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid (O-H) | >10 ppm (broad singlet) |

| Pyridine Ring (Ar-H) | 7.0 - 9.0 ppm | |

| Cyclopropoxy (CH) | ~3.5 - 4.5 ppm (multiplet) | |

| Cyclopropyl (CH₂) | 0.5 - 1.5 ppm (multiplets) | |

| ¹³C NMR | Carboxylic Acid (C=O) | 160 - 180 ppm |

| Pyridine Ring (Ar-C) | 120 - 160 ppm | |

| Cyano (C≡N) | 115 - 125 ppm | |

| Cyclopropoxy (CH) | ~60 - 70 ppm | |

| Cyclopropyl (CH₂) | 5 - 15 ppm | |

| IR | Carboxylic Acid (O-H) | 2500 - 3300 cm⁻¹ (broad) |

| Carboxylic Acid (C=O) | 1700 - 1730 cm⁻¹ (strong) | |

| Cyano (C≡N) | 2220 - 2260 cm⁻¹ (sharp, medium) | |

| Pyridine Ring (C=C, C=N) | 1400 - 1600 cm⁻¹ |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is the most commonly used method for these purposes.

For "this compound," a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The separation is based on the differential partitioning of the compound between the nonpolar stationary phase and the polar mobile phase.

The purity of the compound can be determined by integrating the peak area of the main component and any impurities detected. The retention time of the compound under specific chromatographic conditions serves as a characteristic identifier. For isolation and purification on a larger scale, preparative HPLC can be employed using similar principles but with larger columns and higher flow rates. Studies on picolinic acid and its derivatives have detailed HPLC methods for their quantification and separation, often using C18 reversed-phase columns researchgate.netnih.govnih.gov.

Typical HPLC Parameters for Analysis of Picolinic Acid Derivatives

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer and organic solvent (e.g., Acetonitrile/Water with 0.1% Formic Acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a wavelength where the compound has maximum absorbance (e.g., ~260-280 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

To perform a crystallographic study of "this compound," single crystals of the compound must first be grown. This can be achieved through various techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then analyzed to solve the crystal structure.

The crystal structure of "this compound" would reveal the planarity of the pyridine ring, the conformation of the cyclopropoxy group relative to the ring, and the arrangement of the molecules in the crystal lattice. The carboxylic acid and the nitrogen atom of the pyridine ring are likely to participate in hydrogen bonding, which would be a key feature of the crystal packing. The study of crystal structures of other picolinic acid derivatives has shown how substituents can influence molecular structure and crystal packing researchgate.netnih.gov.

Information Obtained from Crystallographic Studies

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Atomic Coordinates | The precise position (x, y, z) of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing. |

Q & A

Q. What protocols ensure reproducibility in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.